molecular formula C12H7Cl2NO2 B15440403 2,4-Dichloro-1-(4-nitrosophenoxy)benzene CAS No. 73143-91-6

2,4-Dichloro-1-(4-nitrosophenoxy)benzene

Cat. No.: B15440403
CAS No.: 73143-91-6
M. Wt: 268.09 g/mol
InChI Key: RTZTWBOOWPPYPM-UHFFFAOYSA-N
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Description

Properties

CAS No.

73143-91-6

Molecular Formula

C12H7Cl2NO2

Molecular Weight

268.09 g/mol

IUPAC Name

2,4-dichloro-1-(4-nitrosophenoxy)benzene

InChI

InChI=1S/C12H7Cl2NO2/c13-8-1-6-12(11(14)7-8)17-10-4-2-9(15-16)3-5-10/h1-7H

InChI Key

RTZTWBOOWPPYPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=O)OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2,4-Dichlorophenyl 4-nitrophenyl ether
  • CAS Number : 1836-75-5
  • Molecular Formula: C₁₂H₇Cl₂NO₃
  • Synonyms: Nitrofen, NIP (Japan), Niclofen (Canada), 2,4-dichloro-1-(4-nitrophenoxy)benzene .

Properties and Applications: Nitrofen is a diphenyl ether herbicide historically used for pre-emergent weed control in crops. It inhibits photosynthesis by disrupting chloroplast function .

Comparison with Structural Analogs

Structural Derivatives with Modified Substituents

The dichlorophenyl ether core allows diverse functionalization. Key analogs include:

Compound Name Substituent(s) CAS Number Key Properties/Applications References
Nitrofen 4-Nitrophenoxy 1836-75-5 Herbicide, endocrine disruptor
Chlomethoxyfen 3-Methoxy-4-nitrophenoxy Not provided Herbicide analog with enhanced soil stability
2,4-Dichloro-1-(cyclohexyloxy)benzene Cyclohexyloxy Not provided Synthetic intermediate for cross-coupling reactions
2,4-Dichloro-1-(trifluoromethyl)benzene Trifluoromethyl Not provided Substrate in catalytic methoxycarbonylation (87% conversion)
2,4-Dichloro-1-(dichloromethyl)benzene Dichloromethyl 134-25-8 Inactive in biological assays; used in material science
2,4-Dichloro-1-[4-(chloromethyl)-2-methoxyphenoxy]benzene 4-(Chloromethyl)-2-methoxyphenoxy Not provided Potential agrochemical intermediate

Physicochemical and Reactivity Comparisons

  • Electron-Withdrawing Groups : Nitrofen’s 4-nitro group enhances electrophilicity, aiding its herbicidal activity. In contrast, Chlomethoxyfen’s 3-methoxy group reduces reactivity but improves soil adsorption .
  • Steric Effects : The cyclohexyloxy group in 2,4-dichloro-1-(cyclohexyloxy)benzene increases steric hindrance, making it less reactive in electrophilic substitutions but effective in Pd-catalyzed cross-coupling (81% yield) .
  • Catalytic Reactivity : The trifluoromethyl analog exhibits higher conversion rates (87%) in methoxycarbonylation due to the electron-withdrawing CF₃ group enhancing oxidative addition in catalytic cycles .

Environmental and Toxicological Profiles

  • It bioaccumulates in lipid-rich tissues .
  • 2,4-Dichloro-1-(dichloromethyl)benzene : Low bioactivity; used in polymer synthesis due to its stability .

Research Findings and Data Tables

Table 1: Catalytic Performance of Dichlorophenyl Derivatives

Compound Reaction Type Conversion/Yield Conditions Reference
2,4-Dichloro-1-(trifluoromethyl)benzene Methoxycarbonylation 87% conversion Pd catalyst, 80°C, 12 hrs
2,4-Dichloro-1-(cyclohexyloxy)benzene Decarboxylative C-O coupling 81% yield Pd(OAc)₂, 100°C, 24 hrs

Table 2: Environmental Impact Metrics

Compound LogP (Octanol-Water) Bioaccumulation Factor Aquatic Toxicity (EC50)
Nitrofen 4.2 High 0.1 mg/L
Chlomethoxyfen 3.8 (estimated) Moderate Data pending
2,4-Dichloro-1-(dichloromethyl)benzene 5.0 Low Not applicable

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-Dichloro-1-(4-nitrosophenoxy)benzene, and what are the critical reaction parameters?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution. A typical route involves reacting 2,4-dichlorophenol with 4-nitrosophenol derivatives under alkaline conditions (e.g., NaOH in DMSO) to form the ether linkage. Key parameters include:

  • Temperature : Maintain 80–100°C to ensure reactivity without decomposition.
  • Solvent : Polar aprotic solvents like DMSO enhance reaction efficiency .
  • Purification : Use column chromatography (hexanes/ethyl acetate gradient) or preparative TLC to isolate the product .
    • Critical Note : Nitroso derivatives are prone to oxidation; reactions should be conducted under inert atmospheres (N₂/Ar) to prevent conversion to nitro analogs.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Spectroscopic Methods :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for nitroso groups) .
  • FT-IR : Identify NO stretching vibrations (~1500 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹) .
    • Chromatography :
  • HPLC : Use a reverse-phase C18 column (e.g., Newcrom R1) with UV detection at 254 nm; retention time ~12.5 min under isocratic conditions (acetonitrile/water = 70:30) .
    • Mass Spectrometry : High-resolution APPI/LTQ-Orbitrap confirms molecular ion [M+H]⁺ (theoretical m/z: 284.03) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed in electrophilic substitution reactions of this compound?

  • Electrophilic Attack : The nitroso group (-NO) acts as a meta-directing deactivating group, while chlorine atoms (ortho/para-directing) compete. Computational studies (DFT) suggest the dominant site for substitution is the para position relative to the nitroso group due to resonance stabilization .
  • Experimental Validation : Nitration studies show preferential formation of 3-nitro derivatives, corroborating theoretical predictions .

Q. How do solvent and catalyst systems influence reaction pathways and byproduct formation during synthesis?

  • Solvent Effects :

  • Polar Solvents (DMSO) : Increase reaction rates but risk oxidizing nitroso to nitro groups.
  • Non-Polar Solvents (Toluene) : Reduce side reactions but require higher temperatures .
    • Catalysts :
  • Phase-Transfer Catalysts (e.g., TBAB) : Improve yields in biphasic systems by enhancing ion mobility .
    • Byproduct Analysis : GC-MS identifies diphenyl ethers and chlorinated intermediates; optimize stoichiometry to minimize these .

Q. What analytical challenges arise in distinguishing nitro and nitroso derivatives, and how can they be addressed?

  • Challenge : Nitroso compounds oxidize readily, complicating differentiation from nitro analogs.
  • Solutions :

  • Redox Titration : Use ascorbic acid to reduce nitroso to hydroxylamine, monitored via UV-Vis (λ = 540 nm) .
  • X-ray Crystallography : Resolve bond lengths (N-O: ~1.21 Å for nitro vs. ~1.45 Å for nitroso) using SHELXL refinement .
    • Hyphenated Techniques : LC-MS/MS with collision-induced dissociation (CID) fragments nitroso compounds preferentially at the N-O bond .

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